molecular formula C12H16N4O2S B10959280 ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10959280
M. Wt: 280.35 g/mol
InChI Key: NWJNGYYVBHLRQM-UHFFFAOYSA-N
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Description

Ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-amine with ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of reduced derivatives, such as alcohols or amines

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

Ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrazole and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

ethyl 2-[(1,5-dimethylpyrazol-4-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H16N4O2S/c1-5-18-11(17)10-7(2)14-12(19-10)15-9-6-13-16(4)8(9)3/h6H,5H2,1-4H3,(H,14,15)

InChI Key

NWJNGYYVBHLRQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=C(N(N=C2)C)C)C

Origin of Product

United States

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